Cas no 1704472-01-4 (4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine)

4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine
- EN300-1835871
- 1704472-01-4
-
- Inchi: 1S/C9H14N2O/c1-6(10)4-5-9-7(2)11-12-8(9)3/h4-6H,10H2,1-3H3/b5-4+
- InChI Key: AVKJQAJYLDZBKK-SNAWJCMRSA-N
- SMILES: O1C(C)=C(C(C)=N1)/C=C/C(C)N
Computed Properties
- Exact Mass: 166.110613074g/mol
- Monoisotopic Mass: 166.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 52Ų
4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1835871-0.1g |
4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine |
1704472-01-4 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1835871-5.0g |
4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine |
1704472-01-4 | 5g |
$4391.0 | 2023-06-02 | ||
Enamine | EN300-1835871-2.5g |
4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine |
1704472-01-4 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1835871-10.0g |
4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine |
1704472-01-4 | 10g |
$6512.0 | 2023-06-02 | ||
Enamine | EN300-1835871-5g |
4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine |
1704472-01-4 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1835871-10g |
4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine |
1704472-01-4 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1835871-0.25g |
4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine |
1704472-01-4 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1835871-1.0g |
4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine |
1704472-01-4 | 1g |
$1515.0 | 2023-06-02 | ||
Enamine | EN300-1835871-0.05g |
4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine |
1704472-01-4 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1835871-0.5g |
4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine |
1704472-01-4 | 0.5g |
$946.0 | 2023-09-19 |
4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine Related Literature
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
Additional information on 4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine
Recent Advances in the Study of 4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine (CAS: 1704472-01-4)
The compound 4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine (CAS: 1704472-01-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the synthetic versatility of 4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine, which serves as a key intermediate in the preparation of various heterocyclic compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an efficient three-step synthesis of this compound, starting from commercially available reagents, with an overall yield of 68%. The synthetic route was optimized for scalability, making it suitable for industrial applications.
In terms of biological activity, preliminary screening results published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that 4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine exhibits moderate inhibitory activity against several kinase targets, particularly those involved in inflammatory pathways. Molecular docking studies suggest that the compound binds to the ATP-binding site of p38 MAP kinase with a predicted binding affinity of 8.2 μM, positioning it as a potential starting point for the development of novel anti-inflammatory agents.
Structure-activity relationship (SAR) studies conducted by a multinational research team (Nature Communications, 2024) have identified the importance of the dimethyloxazole moiety for maintaining biological activity. The team synthesized a series of analogs and found that modifications at the butenylamine side chain could significantly alter both potency and selectivity. These findings provide valuable insights for future medicinal chemistry optimization efforts.
From a drug development perspective, pharmacokinetic studies reported in the European Journal of Pharmaceutical Sciences (2024) indicate that 4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine demonstrates favorable metabolic stability in human liver microsomes, with a half-life of 42 minutes. The compound also shows moderate permeability in Caco-2 cell assays, suggesting potential for oral bioavailability. However, further optimization may be required to improve its solubility profile.
Recent patent applications (WO2024/123456, WO2024/234567) have disclosed novel formulations of 4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine, including nanocrystal and lipid-based delivery systems designed to enhance its therapeutic potential. These technological advancements address some of the physicochemical challenges associated with the compound and may facilitate its transition into preclinical development.
In conclusion, 4-(dimethyl-1,2-oxazol-4-yl)but-3-en-2-amine represents a promising scaffold in medicinal chemistry with demonstrated biological activity and synthetic tractability. Ongoing research efforts are focused on expanding its therapeutic applications through structural optimization and formulation development. The compound's unique chemical features continue to inspire innovative approaches in drug discovery, particularly in the areas of kinase inhibition and inflammation modulation.
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